N-(2,6-dimethylpyridin-3-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide
Description
N-(2,6-dimethylpyridin-3-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of pyrrolidine carboxamides
Properties
IUPAC Name |
N-(2,6-dimethylpyridin-3-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-12-3-4-15(13(2)20-12)22-18(26)24-9-7-14(11-24)21-16-5-6-17-19-8-10-25(17)23-16/h3-6,8,10,14H,7,9,11H2,1-2H3,(H,21,23)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGKEPMBHABTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)NC(=O)N2CCC(C2)NC3=NN4C=CN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylpyridin-3-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the carboxamide group. The imidazo[1,2-b]pyridazin-6-ylamino moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylpyridin-3-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2,6-dimethylpyridin-3-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine carboxamides and imidazo[1,2-b]pyridazin derivatives. Examples include:
- N-(2,6-dimethylpyridin-3-yl)-3-(pyridazin-6-ylamino)pyrrolidine-1-carboxamide
- N-(2,6-dimethylpyridin-3-yl)-3-(imidazo[1,2-b]pyridazin-3-ylamino)pyrrolidine-1-carboxamide
Uniqueness
What sets N-(2,6-dimethylpyridin-3-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide apart is its unique combination of functional groups and structural features. This uniqueness may confer specific reactivity, binding affinity, or other properties that make it particularly useful for certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
